5-(2-Chlorophenyl)-N-(4-phenoxyphenyl)-2-furamide
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Overview
Description
5-(2-Chlorophenyl)-N-(4-phenoxyphenyl)-2-furamide is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a furan ring substituted with a 2-chlorophenyl group and an N-(4-phenoxyphenyl) amide group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-N-(4-phenoxyphenyl)-2-furamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with 2-Chlorophenyl Group:
Amidation Reaction: The final step involves the formation of the amide bond between the furan ring and the N-(4-phenoxyphenyl) group. This can be done using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-N-(4-phenoxyphenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
5-(2-Chlorophenyl)-N-(4-phenoxyphenyl)-2-furamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-N-(4-phenoxyphenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Bromophenyl)-N-(4-phenoxyphenyl)-2-furamide
- 5-(2-Fluorophenyl)-N-(4-phenoxyphenyl)-2-furamide
- 5-(2-Methylphenyl)-N-(4-phenoxyphenyl)-2-furamide
Uniqueness
5-(2-Chlorophenyl)-N-(4-phenoxyphenyl)-2-furamide is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
853331-44-9 |
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Molecular Formula |
C23H16ClNO3 |
Molecular Weight |
389.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-N-(4-phenoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C23H16ClNO3/c24-20-9-5-4-8-19(20)21-14-15-22(28-21)23(26)25-16-10-12-18(13-11-16)27-17-6-2-1-3-7-17/h1-15H,(H,25,26) |
InChI Key |
XKTMHVYSQUVUJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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